

# The Toxicological Profile of High-Dosage Maltitol Intake: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Maltitol**, a polyol (sugar alcohol), is widely utilized in the food and pharmaceutical industries as a sugar substitute due to its favorable physicochemical properties and reduced caloric value. While generally recognized as safe (GRAS) by regulatory bodies such as the U.S. Food and Drug Administration (FDA), high-dosage intake of **maltitol** is associated with specific toxicological considerations, primarily gastrointestinal effects.[1][2] This technical guide provides a comprehensive overview of the toxicological studies on high-dosage **maltitol** intake, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows to support researchers, scientists, and drug development professionals in evaluating its safety profile.

### Introduction

**Maltitol** is a disaccharide sugar alcohol derived from the hydrogenation of maltose. It possesses approximately 90% of the sweetness of sucrose with a lower caloric content, making it a popular ingredient in sugar-free and reduced-calorie products.[3][4] The safety of **maltitol** has been evaluated by numerous international regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which has allocated it an Acceptable Daily Intake (ADI) of "not specified," the safest category for a food ingredient.[2][5] However, the consumption of high doses of **maltitol** can lead to adverse effects, which are critical to understand in the context of product formulation and patient populations.



## Toxicological Endpoints of High-Dosage Maltitol Intake

The toxicological assessment of **maltitol** has encompassed a range of studies from acute to chronic exposure in various animal models, as well as clinical trials in humans. The primary endpoint of concern at high dosages is its laxative effect, a characteristic shared with other polyols.

### **Acute Toxicity**

Acute toxicity studies in animals have demonstrated a low order of toxicity for **maltitol**.

Table 1: Acute Oral Toxicity of Maltitol

| Species | Sex           | Route of<br>Administration | LD50 (mg/kg<br>bw) | Reference |
|---------|---------------|----------------------------|--------------------|-----------|
| Mouse   | Male          | Oral                       | >25,300            | [2]       |
| Mouse   | Not Specified | Oral                       | 16,000 - 24,370    | [1]       |
| Rat     | Not Specified | Oral                       | 24,000 - 24,370    | [1]       |

## **Subchronic and Chronic Toxicity**

Long-term studies have been conducted to evaluate the effects of repeated exposure to maltitol.

Table 2: Subchronic and Chronic Oral Toxicity of Maltitol



| Species                   | Duration | Doses                                         | NOAEL                    | LOAEL                    | Key<br>Findings                                                | Referenc<br>e |
|---------------------------|----------|-----------------------------------------------|--------------------------|--------------------------|----------------------------------------------------------------|---------------|
| Rat                       | 13 weeks | Up to 15-<br>20% in diet                      | Not<br>specified         | Not<br>specified         | No toxic<br>effects<br>observed.                               | [1]           |
| Dog                       | 13 weeks | 4,950<br>mg/kg<br>bw/day                      | Not<br>specified         | 4,950<br>mg/kg<br>bw/day | Diarrhea was the only adverse effect noted.                    | [1]           |
| Rat<br>(Crl:CD(SD<br>)BR) | 52 weeks | 0, 500,<br>1,500,<br>4,500<br>mg/kg<br>bw/day | 4,500<br>mg/kg<br>bw/day | Not<br>established       | No<br>treatment-<br>related<br>adverse<br>effects<br>observed. | [6]           |

## **Carcinogenicity**

A combined long-term toxicity and carcinogenicity study was conducted in rats.

Table 3: Carcinogenicity Study of Maltitol in Rats



| Rat<br>(Crl:CD(SD)BR) |          |                                         | Increased incidence of benign and malignant phaeochromocyt omas in the adrenal gland of                                                                                   |     |
|-----------------------|----------|-----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----|
|                       | 06 weeks | 0, 500, 1,500,<br>4,500 mg/kg<br>bw/day | high-dose males and females. Increased frequency of adrenal medullary hyperplasia in all treated groups. These findings are considered a common effect of poorly absorbed | [6] |
|                       |          |                                         | are considered a common effect of                                                                                                                                         |     |

## Genotoxicity

**Maltitol** has been evaluated for its potential to cause genetic mutations.

Table 4: Genotoxicity Studies of Maltitol



| Test System                                           | Cell Type                                                                              | Doses                                     | Results                                          | Reference |
|-------------------------------------------------------|----------------------------------------------------------------------------------------|-------------------------------------------|--------------------------------------------------|-----------|
| Bacterial<br>Reverse<br>Mutation Assay<br>(Ames Test) | S. typhimurium<br>(TA98, TA100,<br>TA1535, TA1537,<br>TA1538), E. coli<br>(WP2/pKM101) | 0.5 - 50 mg/plate                         | Negative (with and without metabolic activation) | [7]       |
| In vivo<br>Micronucleus<br>Test                       | Mouse bone<br>marrow<br>erythrocytes                                                   | 3.75 - 30 g/kg<br>(gastric<br>intubation) | Negative                                         | [7]       |
| Chromosome<br>Aberration Test                         | Rat bone marrow cells                                                                  | 2.5, 5, 10 g/kg<br>(intraperitoneal)      | Negative                                         | [8][9]    |

## **Reproductive and Developmental Toxicity**

The effects of **maltitol** on reproduction and fetal development have been investigated.

Table 5: Reproductive and Developmental Toxicity of Maltitol

| Species | Study Type     | Doses<br>(intraperitonea<br>I)                            | Key Findings                                                                          | Reference |
|---------|----------------|-----------------------------------------------------------|---------------------------------------------------------------------------------------|-----------|
| Rat     | Teratogenicity | 1, 2, 4 g/kg<br>bw/day (during<br>gestation days 1-<br>7) | Not teratogenic. Decreased fetal weight and growth retardation observed at 4 g/kg bw. | [8][9]    |

#### **Human Tolerance and Gastrointestinal Effects**

The most prominent effect of high-dosage **maltitol** intake in humans is gastrointestinal distress.

Table 6: Human Gastrointestinal Tolerance to Maltitol



| Study Population     | Dosage                      | Effects                                    | Reference |
|----------------------|-----------------------------|--------------------------------------------|-----------|
| Healthy Adults       | 30-50 g/day                 | Onset of laxative effect.                  | [1]       |
| Healthy Adults       | 40 g (single dose)          | Mild borborygmus and flatus.               | [10]      |
| Healthy Young Adults | 40 g                        | Increased stomach gurgling and flatulence. | [10]      |
| Healthy Volunteers   | Mean threshold dose of 92 g | Diarrhea.                                  | [3]       |
| Healthy Adults       | >60-70 g/day                | Diarrhea in most individuals.              | [1]       |

# **Experimental Protocols Chronic Toxicity/Carcinogenicity Study in Rats**

- Objective: To assess the long-term toxicity and carcinogenic potential of a commercial preparation of maltitol (approximately 87% purity).
- Test System: Crl:CD(SD)BR rats.
- Group Size: 20 animals/sex/group for the 52-week toxicity study; 50 animals/sex/group for the 106-week carcinogenicity study.
- Dosage: The test article was administered in the diet at dose levels equivalent to 0, 0.5, 1.5, or 4.5 g/kg body weight/day.
- Observations:
  - Clinical Signs: Daily examination for signs of ill health or behavioral changes.
  - Body Weight and Food Consumption: Recorded weekly for the first 12 weeks, then every 4 weeks.



- o Ophthalmoscopy: Performed at weeks 13, 26, and 52.
- Hematology, Clinical Chemistry, and Urinalysis: Conducted at weeks 14, 26, and 51.
- Gross Pathology and Histopathology: Performed at termination.
- Reference:[6]

#### In vivo Micronucleus Test in Mice

- Objective: To evaluate the potential of maltitol to induce chromosomal damage in bone marrow cells of mice.
- · Test System: Mice.
- Route of Administration: Gastric intubation.
- Dosage: 3.75, 7.5, 15, and 30 g/kg body weight.
- Procedure:
  - Animals are administered the test substance.
  - Bone marrow is extracted at specified time points (e.g., 24 and 48 hours after treatment).
  - Bone marrow smears are prepared on slides.
  - Slides are stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
  - The frequency of micronucleated PCEs is determined by microscopic examination.
- Reference:[7][11][12]

### **Human Gastrointestinal Tolerance Study**

 Objective: To determine the threshold dose of maltitol for inducing gastrointestinal symptoms in healthy volunteers.



- Study Design: Double-blind, randomized, cross-over study comparing maltitol to sucrose.
- Participants: 12 healthy male volunteers.
- Methodology:
  - Occasional Consumption Period: Volunteers ingested increasing daily doses of maltitol or sucrose once a week.
  - Regular Consumption Period: Volunteers ingested increasing daily doses of maltitol or sucrose every day for two 9-day periods.
  - The daily sugar doses were increased until the occurrence of diarrhea or a severe digestive symptom, which was defined as the threshold dose (TD).
- Reference:[3]

## Visualization of Pathways and Workflows Metabolic Fate of High-Dosage Maltitol

High doses of **maltitol** are not fully absorbed in the small intestine. The unabsorbed portion travels to the large intestine where it is fermented by the gut microbiota.





Click to download full resolution via product page

Caption: Metabolic fate of high-dosage maltitol in the gastrointestinal tract.

## **Experimental Workflow for In Vivo Micronucleus Test**

The in vivo micronucleus test is a standard method to assess the genotoxic potential of a substance.





Click to download full resolution via product page

Caption: A generalized experimental workflow for the in vivo micronucleus test.



#### **Discussion and Conclusion**

The comprehensive toxicological data on **maltitol** indicates a low level of systemic toxicity. Acute, subchronic, and chronic studies in animals have not revealed significant adverse effects other than those related to high osmotic loads in the gastrointestinal tract.[1][6] Genotoxicity and reproductive toxicity studies have also shown no cause for concern at relevant exposure levels.[7][8][9]

The primary and most well-documented adverse effect of high-dosage **maltitol** intake is gastrointestinal distress, including bloating, flatulence, and osmotic diarrhea.[1][3][10] This is a direct consequence of its incomplete absorption in the small intestine and subsequent fermentation by the colonic microbiota. The threshold for these effects in humans generally lies between 30 and 50 grams per day, although individual sensitivity can vary.[1]

For drug development professionals, these findings are crucial when considering **maltitol** as an excipient in oral formulations. While it is a safe and effective sugar substitute at low doses, the potential for gastrointestinal side effects at higher concentrations must be carefully evaluated, particularly in patient populations with pre-existing gastrointestinal conditions or those taking multiple medications that may also affect gut motility.

In conclusion, **maltitol** is a safe ingredient for its intended use in food and pharmaceutical products. However, a thorough understanding of its dose-dependent gastrointestinal effects is essential for appropriate product formulation and to ensure patient and consumer well-being. Future research could focus on the long-term effects of high-dosage **maltitol** on the composition and function of the human gut microbiome.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

#### Foundational & Exploratory





- 3. A digestive tolerance study of maltitol after occasional and regular consumption in healthy humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 903. Maltitol syrup (WHO Food Additives Series 40) [inchem.org]
- 5. How Low- and No-Calorie Sweeteners Impact Gut Health | Lauren Manaker [nutritionnowcounseling.com]
- 6. 790. Maltitol and maltitol syrup (WHO Food Additives Series 32) [inchem.org]
- 7. Bacterial reversion assay and micronucleus test carried out on hydrogenated glucose syrups 'Malti-Towa' (powder) and maltitol crystal PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The genotoxic and teratogenic effects of maltitol in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gastrointestinal Disturbances Associated with the Consumption of Sugar Alcohols with Special Consideration of Xylitol: Scientific Review and Instructions for Dentists and Other Health-Care Professionals PMC [pmc.ncbi.nlm.nih.gov]
- 11. nucro-technics.com [nucro-technics.com]
- 12. In vivo rodent micronucleus assay: protocol, conduct and data interpretation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Toxicological Profile of High-Dosage Maltitol Intake: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215825#toxicological-studies-of-high-dosage-maltitol-intake]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com